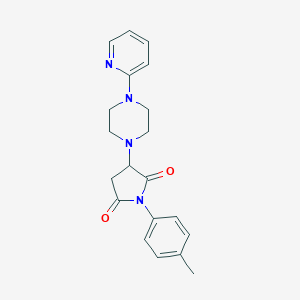![molecular formula C17H8N2OS2 B304532 9-oxo-2-sulfanylidene-4-thiophen-2-yl-1H-indeno[2,1-b]pyridine-3-carbonitrile](/img/structure/B304532.png)
9-oxo-2-sulfanylidene-4-thiophen-2-yl-1H-indeno[2,1-b]pyridine-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-oxo-2-sulfanylidene-4-thiophen-2-yl-1H-indeno[2,1-b]pyridine-3-carbonitrile is a chemical compound that belongs to the class of indeno[2,1-b]pyridine derivatives. It has been synthesized by various methods and has been found to have potential applications in scientific research.
Wirkmechanismus
The mechanism of action of 9-oxo-2-sulfanylidene-4-thiophen-2-yl-1H-indeno[2,1-b]pyridine-3-carbonitrile is not fully understood. However, it has been suggested that it exerts its anticancer activity by inducing apoptosis and inhibiting cell proliferation. It has also been reported to inhibit the NF-κB signaling pathway, which is involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
9-oxo-2-sulfanylidene-4-thiophen-2-yl-1H-indeno[2,1-b]pyridine-3-carbonitrile has been found to have various biochemical and physiological effects. It has been reported to induce cell cycle arrest and apoptosis in cancer cells. It has also been found to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 9-oxo-2-sulfanylidene-4-thiophen-2-yl-1H-indeno[2,1-b]pyridine-3-carbonitrile in lab experiments is its potential anticancer and anti-inflammatory activity. It can be used to study the mechanism of action of these compounds and their potential use in the treatment of cancer and inflammatory diseases. However, one of the limitations is that its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments.
Zukünftige Richtungen
There are several future directions for the study of 9-oxo-2-sulfanylidene-4-thiophen-2-yl-1H-indeno[2,1-b]pyridine-3-carbonitrile. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to study its potential use in combination therapy with other anticancer or anti-inflammatory agents. Additionally, its potential use as a diagnostic or prognostic marker for cancer or inflammatory diseases can also be explored.
Synthesemethoden
The synthesis of 9-oxo-2-sulfanylidene-4-thiophen-2-yl-1H-indeno[2,1-b]pyridine-3-carbonitrile has been reported by various methods. One of the methods involves the reaction of 2-aminobenzonitrile with 2-thiophenecarboxaldehyde in the presence of ammonium acetate and acetic acid. The resulting product is then treated with 2-chloroacrylonitrile to obtain the desired compound.
Wissenschaftliche Forschungsanwendungen
9-oxo-2-sulfanylidene-4-thiophen-2-yl-1H-indeno[2,1-b]pyridine-3-carbonitrile has been found to have potential applications in scientific research. It has been reported to have anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. It has also been found to have anti-inflammatory activity and has been studied for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis.
Eigenschaften
Produktname |
9-oxo-2-sulfanylidene-4-thiophen-2-yl-1H-indeno[2,1-b]pyridine-3-carbonitrile |
|---|---|
Molekularformel |
C17H8N2OS2 |
Molekulargewicht |
320.4 g/mol |
IUPAC-Name |
9-oxo-2-sulfanylidene-4-thiophen-2-yl-1H-indeno[2,1-b]pyridine-3-carbonitrile |
InChI |
InChI=1S/C17H8N2OS2/c18-8-11-13(12-6-3-7-22-12)14-9-4-1-2-5-10(9)16(20)15(14)19-17(11)21/h1-7H,(H,19,21) |
InChI-Schlüssel |
BEZAFQILIUERJQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=C(C2=O)NC(=S)C(=C3C4=CC=CS4)C#N |
Kanonische SMILES |
C1=CC=C2C(=C1)C3=C(C2=O)NC(=S)C(=C3C4=CC=CS4)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-{[2-(4-Chlorophenyl)ethyl]amino}-1-(4-methylphenyl)pyrrolidine-2,5-dione](/img/structure/B304449.png)
![3-[(2,3-Dimethylcyclohexyl)amino]-1-(4-methylphenyl)-2,5-pyrrolidinedione](/img/structure/B304453.png)
![1-(4-Methylphenyl)-3-[(2-phenylpropyl)amino]-2,5-pyrrolidinedione](/img/structure/B304454.png)
![1-(4-Methylphenyl)-3-[(2-phenylethyl)amino]pyrrolidine-2,5-dione](/img/structure/B304455.png)
![3-[(4-Fluorobenzyl)amino]-1-(4-methylphenyl)-2,5-pyrrolidinedione](/img/structure/B304458.png)
![3-[2-(4-Methoxy-phenyl)-ethylamino]-1-p-tolyl-pyrrolidine-2,5-dione](/img/structure/B304459.png)



![2-{[1-(4-Methylphenyl)-2,5-dioxo-3-pyrrolidinyl]sulfanyl}-6-phenyl-4-(3,4,5-trimethoxyphenyl)nicotinonitrile](/img/structure/B304465.png)

![3-{[2-(2-Fluorophenyl)ethyl]amino}-1-(4-methylphenyl)-2,5-pyrrolidinedione](/img/structure/B304467.png)
![N-[4-(1,3-dihydro-2H-isoindol-2-yl)phenyl]-N,N-dimethylamine](/img/structure/B304471.png)
![7-[(4-methylphenyl)diazenyl]-1,3-diphenyl-1H-pyrazolo[5,1-c][1,2,4]triazol-6-amine](/img/structure/B304472.png)